6-(2-Methoxyphenyl)-2-methyl-4-(trifluoromethyl)pyrimidine
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Overview
Description
6-(2-Methoxyphenyl)-2-methyl-4-(trifluoromethyl)pyrimidine is a compound belonging to the pyrimidine family, characterized by the presence of a trifluoromethyl group at the 4-position, a methoxyphenyl group at the 6-position, and a methyl group at the 2-position of the pyrimidine ring. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Methoxyphenyl)-2-methyl-4-(trifluoromethyl)pyrimidine typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the reaction of 2-methyl-4-(trifluoromethyl)pyrimidine with 2-methoxyphenylboronic acid in the presence of a palladium catalyst under Suzuki coupling conditions . The reaction is carried out in an organic solvent such as toluene or dimethylformamide (DMF) at elevated temperatures (80-100°C) for several hours.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as crystallization or chromatography to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
6-(2-Methoxyphenyl)-2-methyl-4-(trifluoromethyl)pyrimidine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The pyrimidine ring can be reduced under specific conditions.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of 6-(2-Hydroxyphenyl)-2-methyl-4-(trifluoromethyl)pyrimidine.
Reduction: Formation of partially or fully reduced pyrimidine derivatives.
Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
6-(2-Methoxyphenyl)-2-methyl-4-(trifluoromethyl)pyrimidine has several scientific research applications, including:
Medicinal Chemistry: It is explored for its potential as an antitumor agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biology: Used in studies related to enzyme inhibition and protein-ligand interactions.
Materials Science: Investigated for its potential use in organic electronics and as a building block for advanced materials.
Mechanism of Action
The mechanism of action of 6-(2-Methoxyphenyl)-2-methyl-4-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances its binding affinity to hydrophobic pockets within proteins, while the methoxyphenyl group contributes to its overall stability and bioavailability . The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function and affecting downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4-Phenyl-6-trifluoromethyl-2-aminopyrimidine: Known for its fungicidal activity.
2-Chloro-4-(trifluoromethyl)pyrimidine: Exhibits anti-inflammatory properties.
4,4,4-Trifluoromethylacetoacetate: Used as a precursor in the synthesis of various trifluoromethyl-containing compounds.
Uniqueness
6-(2-Methoxyphenyl)-2-methyl-4-(trifluoromethyl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxyphenyl group enhances its potential as a therapeutic agent by improving its pharmacokinetic profile and target specificity .
Properties
Molecular Formula |
C13H11F3N2O |
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Molecular Weight |
268.23 g/mol |
IUPAC Name |
4-(2-methoxyphenyl)-2-methyl-6-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C13H11F3N2O/c1-8-17-10(7-12(18-8)13(14,15)16)9-5-3-4-6-11(9)19-2/h3-7H,1-2H3 |
InChI Key |
GALLJFQHEZPGOD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC(=N1)C(F)(F)F)C2=CC=CC=C2OC |
Origin of Product |
United States |
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